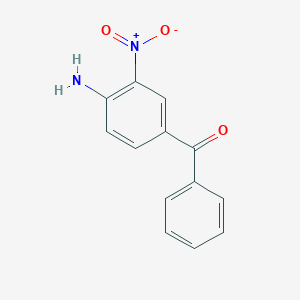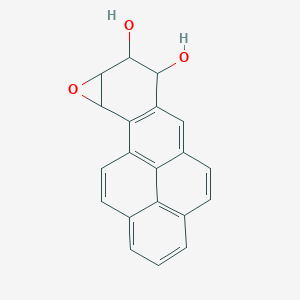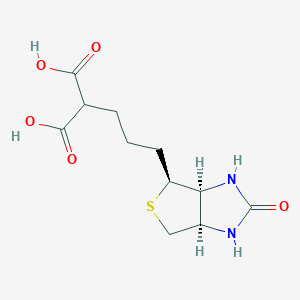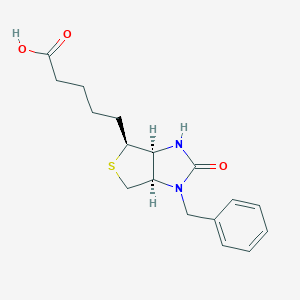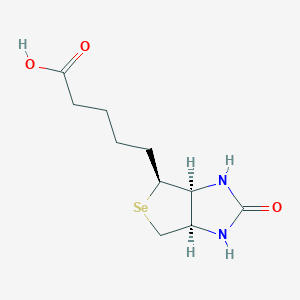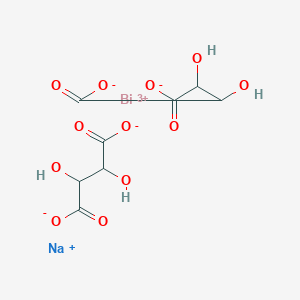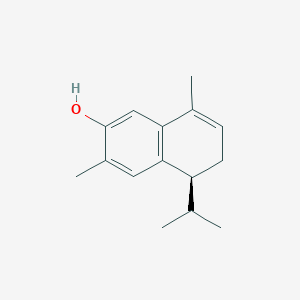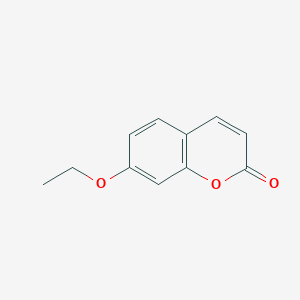
7-乙氧基香豆素
概述
描述
7-Ethoxycoumarin, also known as 7-ethoxy-2H-chromen-2-one, is a derivative of coumarin. It is characterized by the presence of an ethoxy group at the 7th position of the coumarin structure. This compound is widely used in biochemical research, particularly as a substrate for cytochrome P450 enzymes, which play a crucial role in the metabolism of various xenobiotics and endogenous compounds .
科学研究应用
7-Ethoxycoumarin has a wide range of applications in scientific research:
作用机制
Target of Action
7-Ethoxycoumarin is metabolized by many cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of foreign compounds. The primary targets of 7-Ethoxycoumarin are the CYP1, CYP2, and CYP3 families of cytochrome P450 enzymes .
Mode of Action
7-Ethoxycoumarin interacts with its targets, the cytochrome P450 enzymes, through a process called O-deethylation . This process involves the removal of an ethyl group from 7-Ethoxycoumarin, resulting in the formation of 7-hydroxycoumarin .
Biochemical Pathways
The metabolism of 7-Ethoxycoumarin involves several biochemical pathways. The compound undergoes O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . These processes result in the formation of various metabolites .
Pharmacokinetics
7-Ethoxycoumarin exhibits species differences in metabolism when incubated with hepatocytes from humans, monkeys, dogs, and rats . The analysis of metabolites suggests that 7-Ethoxycoumarin may undergo 3,4-epoxidation , which is responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .
Result of Action
The enzymatic product of 7-Ethoxycoumarin’s interaction with cytochrome P450 enzymes is 7-hydroxycoumarin . This compound is recovered following the acidification of the incubation mixture and is measured using a spectrofluorometric method .
Action Environment
The action of 7-Ethoxycoumarin can be influenced by environmental factors. For instance, the compound’s interaction with cytochrome P450 enzymes can be monitored in both hepatic and extrahepatic tissues . This suggests that the compound’s action, efficacy, and stability may vary depending on the tissue environment.
生化分析
Biochemical Properties
7-Ethoxycoumarin is metabolized by many cytochrome P450 enzymes active in foreign compound metabolism . It has been shown to inhibit the cytochrome P450, which is an enzyme involved in drug metabolism . The compound is also a substrate for CYP2B6 .
Cellular Effects
7-Ethoxycoumarin has been used as a prototypic substrate to monitor P450 activity in both hepatic and extrahepatic tissues . It has been found to modulate a variety of virulence factors and motility without subjecting planktonic cells to any selection pressure .
Molecular Mechanism
7-Ethoxycoumarin is metabolized by at least two P450 enzymes or by two groups of P450 enzymes that are kinetically distinguishable . The oxidation of 7-Ethoxycoumarin is catalyzed by both wild-type and mutant forms of CYP102A1 . Two major products are produced as a result of O-deethylation and 3-hydroxylation reactions .
Temporal Effects in Laboratory Settings
7-Ethoxycoumarin is extensively biotransformed in incubations to various metabolites . The enzymatic product, 7-hydroxycoumarin, is recovered by a double-extraction procedure and measured at an excitation wavelength of 370 nm and an emission wavelength of 450 nm .
Metabolic Pathways
7-Ethoxycoumarin undergoes several metabolic pathways including O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . The analysis of metabolites suggests that 7-Ethoxycoumarin may undergo 3,4-epoxidation responsible for the formation of glutathione and its derived cysteine conjugates, carboxylic acid and its glucuronides, glucosides, and sulfate .
准备方法
Synthetic Routes and Reaction Conditions: 7-Ethoxycoumarin can be synthesized through the ethylation of 7-hydroxycoumarin. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to facilitate the ethylation process .
Industrial Production Methods: Industrial production of 7-ethoxycoumarin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
化学反应分析
Types of Reactions: 7-Ethoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-hydroxycoumarin.
O-deethylation: This is a common reaction catalyzed by cytochrome P450 enzymes, resulting in the formation of 7-hydroxycoumarin.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
O-deethylation: This reaction is typically carried out in the presence of cytochrome P450 enzymes in a suitable buffer solution.
Major Products:
7-Hydroxycoumarin: This is the primary product formed from the O-deethylation of 7-ethoxycoumarin.
相似化合物的比较
7-Hydroxycoumarin: This is the direct product of the O-deethylation of 7-ethoxycoumarin and shares similar structural features.
Umbelliferone: Another coumarin derivative with a hydroxy group at the 7th position, commonly used in similar biochemical assays.
4-Hydroxycoumarin: A related compound with a hydroxy group at the 4th position, known for its anticoagulant properties.
Uniqueness: 7-Ethoxycoumarin is unique due to its specific use as a substrate for cytochrome P450 enzymes, making it an essential tool in enzymatic studies and drug metabolism research. Its ability to undergo O-deethylation provides valuable insights into the catalytic mechanisms of P450 enzymes and their role in metabolizing various compounds .
属性
IUPAC Name |
7-ethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAQMGORKPVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184983 | |
| Record name | 7-Ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 7-Ethoxycoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11312 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
31005-02-4 | |
| Record name | 7-Ethoxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ethoxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8K66XCQ6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 7-ethoxycoumarin in biological systems?
A1: 7-Ethoxycoumarin is primarily metabolized by cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases found in various organisms. [, , ]
Q2: What is the primary metabolic reaction 7-ethoxycoumarin undergoes, and what enzyme is primarily responsible?
A2: The primary metabolic reaction is O-deethylation, where 7-ethoxycoumarin is converted to 7-hydroxycoumarin, primarily catalyzed by CYP enzymes, particularly CYP2A6 in humans. [, , , ]
Q3: What are the downstream effects after 7-ethoxycoumarin is metabolized?
A3: 7-Hydroxycoumarin, the product of 7-ethoxycoumarin O-deethylation, undergoes phase II metabolism, primarily glucuronidation and sulfation, leading to the formation of 7-hydroxycoumarin glucuronide and 7-hydroxycoumarin sulfate, respectively. [, , , ] These conjugates are more water-soluble and readily excreted.
Q4: What is the molecular formula and weight of 7-ethoxycoumarin?
A4: The molecular formula of 7-ethoxycoumarin is C11H10O3, and its molecular weight is 190.19 g/mol.
Q5: What are the typical kinetic parameters (Km and Vmax) observed for 7-ethoxycoumarin O-deethylation in human liver microsomes?
A5: Studies have shown biphasic Michaelis-Menten kinetics for 7-ethoxycoumarin O-deethylation in human liver microsomes, suggesting the involvement of at least two different CYP enzymes. The reported Km values for the high-affinity component range from 1.9 to 3.9 μM, while the low-affinity component exhibits Km values ranging from 220 to 470 μM. [, ]
Q6: How is 7-ethoxycoumarin used to study drug-drug interactions?
A6: 7-Ethoxycoumarin is used to investigate the potential of drugs to inhibit or induce CYP enzymes. By measuring changes in 7-ethoxycoumarin O-deethylation rates in the presence of a test drug, researchers can assess the drug's potential to interact with CYP enzymes and affect the metabolism of co-administered drugs. [, , ]
Q7: Can you explain the use of 7-ethoxycoumarin in studying interspecies differences in drug metabolism?
A7: Research utilizing 7-ethoxycoumarin metabolism in precision-cut liver slices from different species, including rats, mice, guinea pigs, monkeys, and humans, has highlighted significant species differences in both phase I and phase II metabolic pathways. [] This emphasizes the importance of considering species-specific drug metabolism variations in preclinical studies.
Q8: How is 7-ethoxycoumarin used to assess liver function?
A8: 7-Ethoxycoumarin O-deethylation rate is used as an indicator of the metabolic capacity of the liver. Reduced activity can indicate impaired liver function. [, , ]
Q9: How do structural modifications to 7-ethoxycoumarin affect its metabolism by CYP enzymes?
A9: Research has demonstrated that even slight structural modifications to 7-ethoxycoumarin, like substituting the ethoxy group with other alkyl groups, can significantly influence its metabolism by CYP enzymes. [, ] These findings underscore the substrate specificity of CYP enzymes and the impact of even minor structural changes on drug metabolism.
Q10: What are the advantages of using 7-ethoxycoumarin in in vitro models like liver microsomes and hepatocytes?
A10: 7-Ethoxycoumarin's in vitro applications, particularly in liver microsomes and hepatocytes, are valuable for their ability to provide controlled environments for studying specific CYP enzyme activities and their modulation by various factors. [, , , , ]
Q11: Can you provide examples of in vivo studies that have utilized 7-ethoxycoumarin to investigate drug metabolism?
A11: Studies have employed 7-ethoxycoumarin in living organisms (in vivo) to investigate the impact of chronic alcohol administration on drug metabolism in rat models. [, ] The observed enhancements in 7-ethoxycoumarin metabolism suggest alcohol-induced alterations in liver enzyme activity.
Q12: What are the common analytical techniques used to measure 7-ethoxycoumarin and its metabolites?
A12: The primary technique for quantifying 7-ethoxycoumarin and its metabolites is high-performance liquid chromatography (HPLC), often coupled with fluorescence detection due to the fluorescent nature of 7-hydroxycoumarin. [, ] This method allows for the separation and quantification of the parent compound and its metabolites in complex biological samples.
Q13: What resources are available for researchers interested in studying 7-ethoxycoumarin metabolism?
A13: Numerous resources support researchers studying 7-ethoxycoumarin metabolism. These include:
Q14: How has the use of 7-ethoxycoumarin contributed to the field of drug metabolism research?
A14: 7-Ethoxycoumarin has played a significant role in advancing our understanding of CYP enzyme activity, regulation, and their involvement in xenobiotic metabolism. [] Its application as a probe substrate has been instrumental in:
- Characterizing CYP enzyme kinetics: 7-Ethoxycoumarin has enabled researchers to determine kinetic parameters like Km and Vmax, providing insights into enzyme efficiency and substrate specificity. [, ]
- Identifying CYP enzyme inducers and inhibitors: Its use has facilitated the identification of drugs and other compounds that can modulate CYP enzyme activity, contributing significantly to our understanding of drug-drug interactions. [, , ]
- Evaluating interspecies differences in drug metabolism: Research employing 7-ethoxycoumarin has highlighted significant species-specific variations in drug metabolism, underscoring the importance of considering these differences in preclinical studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
![benzo[a]pyren-9-ol](/img/structure/B196084.png)
